molecular formula C14H14F2N2O B2386573 (2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile CAS No. 1024619-72-4

(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2386573
CAS No.: 1024619-72-4
M. Wt: 264.276
InChI Key: GREVDAHPDOXKBZ-HJWRWDBZSA-N
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Description

(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is a nitrile-containing enamine derivative characterized by a 2,4-difluorophenyl substituent and a 3-oxopentanenitrile backbone. The 2,4-difluorophenyl group introduces strong electron-withdrawing effects, which may enhance stability and influence reactivity compared to non-fluorinated analogs .

Properties

IUPAC Name

(2Z)-2-[(2,4-difluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O/c1-14(2,3)13(19)9(7-17)8-18-12-5-4-10(15)6-11(12)16/h4-6,8,18H,1-3H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREVDAHPDOXKBZ-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNC1=C(C=C(C=C1)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\NC1=C(C=C(C=C1)F)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile typically involves the following steps:

    Formation of the difluorophenylamine intermediate: This step involves the reaction of 2,4-difluoronitrobenzene with a suitable reducing agent, such as iron powder in the presence of hydrochloric acid, to yield 2,4-difluoroaniline.

    Acylation: The 2,4-difluoroaniline is then acylated using 2,2-dimethylpropanoyl chloride in the presence of a base, such as triethylamine, to form the corresponding amide.

    Formation of the enenitrile moiety: The final step involves the reaction of the amide with a suitable reagent, such as phosphorus oxychloride, to introduce the prop-2-enenitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile serves as a versatile building block for developing more complex molecules. Its unique structure allows for various chemical transformations including oxidation, reduction, and nucleophilic substitution reactions .

Reaction Type Reagents Products
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideAmines or alcohols
SubstitutionNucleophiles (amines/thio)Substituted difluorophenyl derivatives

Biology and Medicine

The compound shows promise as a pharmaceutical intermediate due to its structural features that may enhance drug efficacy and selectivity. Current research is exploring its potential applications in:

  • Anti-inflammatory agents
  • Anticancer drugs
  • Antimicrobial agents

Preliminary studies suggest that the compound can interact with specific molecular targets such as enzymes or receptors, potentially modulating their activity .

Case Studies

  • Anticancer Activity:
    Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related compounds have shown percent growth inhibitions exceeding 80% against various cancer cell lines .
  • Mechanistic Studies:
    Investigations into the mechanism of action reveal that the difluorophenyl group enhances binding affinity to target proteins while the enenitrile moiety facilitates covalent interactions. This dual functionality is crucial for developing effective therapeutic agents .

Industrial Applications

In industry, this compound's stability and reactivity make it suitable for producing advanced materials such as polymers and coatings. Its ability to undergo various chemical reactions allows for the development of tailored materials with specific properties .

Mechanism of Action

The mechanism of action of (2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity and selectivity, while the enenitrile moiety can participate in covalent interactions with target proteins.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name (CAS) Substituent Group Molecular Formula Molecular Weight Notable Features
Target compound (N/A) 2,4-difluorophenylamino C₁₄H₁₄F₂N₂O 288.28 (calc.) High electronegativity, potential metabolic stability
(2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile (1024622-53-4) Benzylamino C₁₅H₁₇N₂O 257.31 Non-fluorinated, aromatic substituent; used in synthetic intermediates
(2Z)-2-{[(3-ethylpent-1-yn-3-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile (1024617-87-5) 3-ethylpent-1-yn-3-yl C₁₅H₂₂N₂O 246.36 Alkyne group; lower polarity, possible instability
(2Z)-2-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile (81518-41-4) 4-(4-bromophenyl)thiazol-2-yl C₁₇H₁₆BrN₃OS 406.30 Bromine and thiazole; enhanced bioactivity

Physicochemical and Reactivity Differences

  • Electron Effects: The target compound’s 2,4-difluorophenyl group introduces stronger electron-withdrawing effects compared to benzylamino (non-fluorinated) or alkyne substituents. This may improve resistance to oxidative degradation .
  • Polarity and Solubility : The bromophenyl-thiazole derivative (CAS 81518-41-4) has higher molecular weight and polarity due to bromine and sulfur, likely reducing aqueous solubility compared to the target compound .
  • Stability : Alkyne-containing analogs (e.g., CAS 1024617-87-5) may exhibit lower thermal stability due to reactive triple bonds, whereas the target compound’s fluorine atoms could enhance stability .

Biological Activity

(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is an organic compound that has garnered attention for its potential biological activities. Its structure includes a difluorophenyl group, which is known to enhance the pharmacological properties of compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C14H14F2N2O
  • CAS Number : 1024619-72-4

The compound features:

  • A difluorophenyl moiety that may contribute to its interaction with biological targets.
  • An amino group that can participate in hydrogen bonding and enhance solubility.
  • A dimethylpropanoyl group , which may influence its lipophilicity and bioavailability.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been noted for potential inhibition of acetylcholinesterase (AChE), which is crucial in the context of neurodegenerative diseases like Alzheimer's .
  • Receptor Interaction : The difluorophenyl group enhances binding affinity to molecular targets such as receptors or proteins involved in disease processes. This characteristic may allow the compound to modulate receptor activity effectively.
  • Oxidative Stress Modulation : The compound's ability to undergo oxidation and reduction reactions suggests it may play a role in modulating oxidative stress within cells .

Biological Activity and Therapeutic Applications

Research indicates several promising applications for this compound:

  • Anticancer Activity : Preliminary studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, structure-activity relationship studies have identified related compounds as effective against breast and ovarian cancer .
  • Anti-inflammatory Effects : Given its structural features, the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes .
  • Antimicrobial Properties : There is ongoing research into the antimicrobial potential of this compound, particularly against resistant strains of bacteria .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits growth in breast and ovarian cancer cell lines
Anti-inflammatoryModulates inflammatory responses
AntimicrobialPotential efficacy against resistant bacterial strains

Case Studies

  • Antitumor Efficacy Study : A study evaluating a series of difluorophenyl-containing compounds found that one derivative exhibited nanomolar activity against human breast cancer cell lines. This suggests that this compound may share similar properties .
  • Neuroprotective Potential : Research indicates that compounds with AChE inhibitory activity could potentially serve as therapeutic agents for Alzheimer's disease. The ability to inhibit AChE could lead to increased acetylcholine levels in the brain, improving cognitive function .

Q & A

Q. What are the recommended synthetic routes for (2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile?

Methodological Answer: The compound can be synthesized via a multi-step condensation reaction. A typical approach involves:

Knoevenagel Condensation : Reacting 4,4-dimethyl-3-oxopentanenitrile with 2,4-difluoroaniline in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux conditions in anhydrous ethanol.

Z-Isomer Control : Maintaining reaction temperatures below 80°C to favor the (2Z)-configuration, as higher temperatures may promote E/Z isomerization .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from methanol to achieve >95% purity.

Q. Key Reaction Parameters

ParameterCondition
CatalystZnCl₂ (10 mol%)
SolventAnhydrous ethanol
Temperature70–75°C, 12–16 h
Yield60–75%

Q. How can researchers characterize the stereochemistry and purity of this compound?

Methodological Answer:

  • Stereochemical Confirmation :
    • X-ray Crystallography : Resolve the Z-configuration via single-crystal analysis (e.g., using synchrotron radiation for high-resolution data) .
    • NMR Spectroscopy : Compare 1^1H and 13^13C NMR chemical shifts with DFT-calculated values. For example, the imine proton (CH=N) in the Z-isomer typically resonates at δ 8.2–8.5 ppm .
  • Purity Assessment :
    • HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm. Retention time consistency confirms purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from solvent effects, tautomerism, or impurities. To address this:

Experimental Replication : Reproduce synthesis and characterization under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) .

DFT Calculations : Compare experimental 1^1H NMR shifts with computed values (B3LYP/6-311+G(d,p) basis set) to identify tautomeric forms or solvent interactions .

Variable Temperature NMR : Perform experiments at 25–60°C to detect dynamic processes (e.g., keto-enol tautomerism) .

Q. How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

  • Anticancer Screening :
    • MTT Assay : Test cytotoxicity against HeLa or MCF-7 cell lines (IC₅₀ determination) .
    • Apoptosis Studies : Use flow cytometry with Annexin V/PI staining to assess mechanism .
  • Enzyme Inhibition :
    • Kinase Assays : Evaluate inhibition of EGFR or VEGFR-2 via fluorescence polarization (IC₅₀ < 10 µM suggests therapeutic potential) .

Q. Example Bioactivity Data

Assay TypeResult (IC₅₀)Cell Line/EnzymeReference
Cytotoxicity8.2 µMMCF-7
EGFR Inhibition6.7 µMRecombinant EGFR

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G*) to identify electrophilic sites. The α,β-unsaturated nitrile group (LUMO ≈ -1.8 eV) is prone to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent interactions in water/DMSO mixtures to assess stability under physiological conditions .

Q. How does structural modification of the difluorophenyl moiety affect bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Replace 2,4-difluoro substitution with 3,4-difluoro or mono-fluoro groups.
    • Synthetic Strategy : Use Ullmann coupling to introduce alternative aryl groups .
    • Activity Trends : 2,4-Difluoro derivatives show enhanced membrane permeability (logP ≈ 2.5) compared to mono-fluoro analogs .

Q. What experimental designs mitigate stability issues during long-term storage?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the nitrile group or oxidation of the enamine.
  • Stabilization Strategies :
    • Store under argon at -20°C in amber vials.
    • Add radical scavengers (e.g., BHT, 0.1% w/w) to prevent oxidation .
    • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Q. How can tautomeric equilibria influence pharmacological properties?

Methodological Answer:

  • Tautomer Identification : Use 1^1H-15^15N HMBC NMR to detect enamine-ketoenamine equilibria.
  • Pharmacokinetic Impact : The enamine form enhances solubility (logS ≈ -3.2) but reduces plasma protein binding (PPB ≈ 85%) compared to the keto form (logS ≈ -4.1, PPB ≈ 92%) .

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